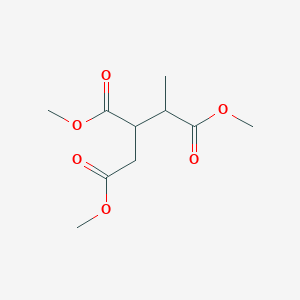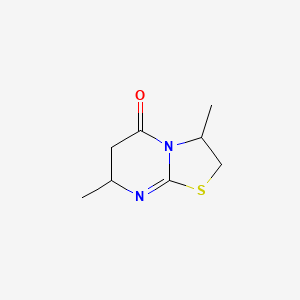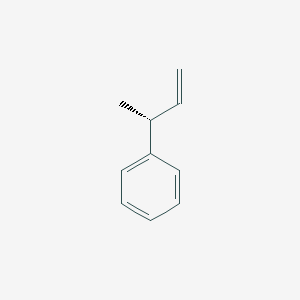
(r)-3-Phenyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Phenyl-1-butene is an organic compound that belongs to the class of alkenes It features a phenyl group attached to the third carbon of a butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenyl-1-butene can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, phenylmagnesium bromide can react with 3-buten-1-ol under controlled conditions to yield ®-3-Phenyl-1-butene. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
On an industrial scale, ®-3-Phenyl-1-butene can be produced through catalytic hydrogenation of phenylacetylene. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The process is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of ®-3-Phenyl-1-butene can yield 3-phenylbutane using a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Phenylacetic acid.
Reduction: 3-Phenylbutane.
Substitution: 3,4-Dibromo-1-phenylbutane.
Applications De Recherche Scientifique
®-3-Phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its reactive double bond.
Mécanisme D'action
The mechanism of action of ®-3-Phenyl-1-butene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The phenyl group can also stabilize reaction intermediates through resonance, influencing the reaction pathway and product distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Similar to ®-3-Phenyl-1-butene but with a vinyl group instead of a butene chain.
Phenylacetylene: Contains a triple bond instead of a double bond.
3-Phenylpropene: Has a shorter carbon chain compared to ®-3-Phenyl-1-butene.
Uniqueness
®-3-Phenyl-1-butene is unique due to its specific structural arrangement, which combines the reactivity of an alkene with the stability provided by the phenyl group. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
36617-88-6 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
[(2R)-but-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
Clé InChI |
CHPXLAPHLQIKCA-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C=C)C1=CC=CC=C1 |
SMILES canonique |
CC(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

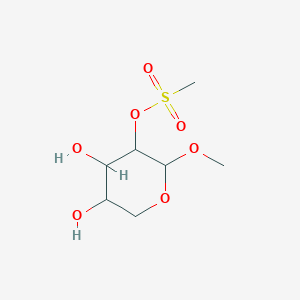
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
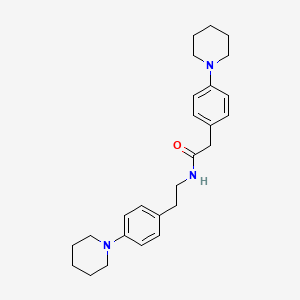
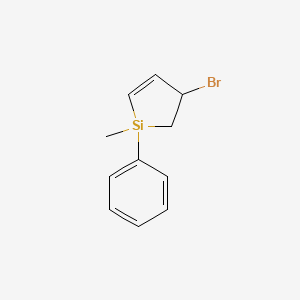
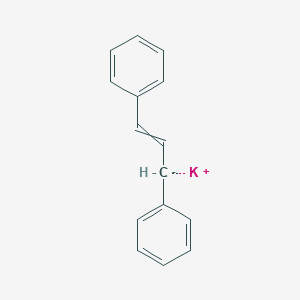
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
